molecular formula C13H16N4O3S B4941746 3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole

3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B4941746
M. Wt: 308.36 g/mol
InChI Key: XELLERCMSGNUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. The synthesis of this compound has been achieved through a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, and may induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory properties, and may be effective in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments is its potent anti-cancer properties. This compound may be useful in the development of new cancer treatments, and may help to improve the efficacy of existing treatments. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are a number of future directions for research on 3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole. One area of research could focus on the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its potential applications in the treatment of other diseases and conditions. Finally, more research is needed to determine the safety and toxicity of this compound, and to identify any potential side effects that may be associated with its use.

Synthesis Methods

The synthesis of 3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole has been achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-butoxy-3-nitrobenzyl chloride with thiosemicarbazide in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound.

Scientific Research Applications

3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and may be effective in the treatment of various types of cancer.

Properties

IUPAC Name

5-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-2-3-6-20-12-5-4-10(7-11(12)17(18)19)8-21-13-14-9-15-16-13/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELLERCMSGNUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CSC2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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